REACTION_CXSMILES
|
C(O[C:4]([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)=[CH:5][C:6]1[CH2:10][CH2:9][CH2:8][N:7]=1)C.F[B-](F)(F)F.[CH3:22][S:23]([OH:26])(=[O:25])=[O:24].[NH:27]1[CH2:32][CH2:31][CH2:30][CH2:29][CH2:28]1>C(O)(C)C>[N:27]1([C:4]([C:11]2[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=2)=[CH:5][C:6]2[CH2:10][CH2:9][CH2:8][N:7]=2)[CH2:32][CH2:31][CH2:30][CH2:29][CH2:28]1.[CH3:22][S:23]([O-:26])(=[O:25])=[O:24] |f:0.1|
|
Name
|
2-(2-ethoxy-2-phenyl-ethenyl)-1-pyrroline tetrafluoroborate
|
Quantity
|
9.1 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=CC1=NCCC1)C1=CC=CC=C1.F[B-](F)(F)F
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Name
|
|
Quantity
|
2.8 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)O
|
Name
|
crude base
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
in the rotary evaporator and recrystallisation of the residue from acetone/hexane
|
Name
|
|
Type
|
product
|
Smiles
|
N1(CCCCC1)C(=CC1=NCCC1)C1=CC=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |